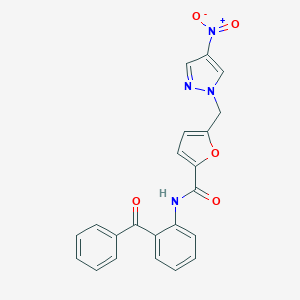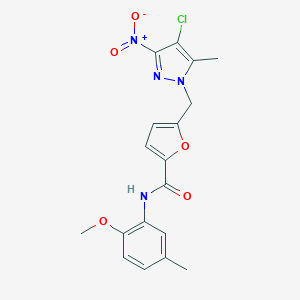![molecular formula C16H15Cl2NO3S B213867 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, also known as DTG, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiomorpholines, which are heterocyclic compounds that contain a sulfur atom and a morpholine ring. DTG has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine acts as a selective agonist for the sigma-1 receptor, which is a protein found in the brain and other tissues. The sigma-1 receptor has been implicated in a range of physiological processes, including pain perception, cognition, and mood regulation. 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine binds to the sigma-1 receptor, leading to the activation of downstream signaling pathways that modulate these processes.
Biochemical and Physiological Effects:
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammatory processes. In addition, 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been shown to have potential as a treatment for neuropathic pain, as it can reduce the hypersensitivity associated with this condition.
実験室実験の利点と制限
One advantage of using 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine in lab experiments is that it has a high affinity for the sigma-1 receptor, making it a useful tool for studying the physiological processes that are regulated by this receptor. However, one limitation of using 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine is that it can be difficult to synthesize and purify, which can make it challenging to obtain a consistent supply for experiments.
将来の方向性
There are many potential future directions for research on 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, including studies on its efficacy and safety as a treatment for opioid addiction, its potential as a treatment for other neurological disorders, and its use as a tool for studying the sigma-1 receptor and its downstream signaling pathways. Additionally, further research is needed to optimize the synthesis and purification of 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, as well as to develop more efficient methods for its delivery in vivo.
合成法
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzyl chloride with furoyl chloride in the presence of thiomorpholine. Another method involves the reaction of 2,5-dichlorobenzyl alcohol with furoic acid in the presence of thionyl chloride, followed by the addition of thiomorpholine.
科学的研究の応用
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been used in a number of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In particular, 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been found to have potential as a treatment for opioid addiction, as it has been shown to reduce the symptoms of withdrawal and decrease the reinforcing effects of opioids.
特性
製品名 |
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine |
|---|---|
分子式 |
C16H15Cl2NO3S |
分子量 |
372.3 g/mol |
IUPAC名 |
[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H15Cl2NO3S/c17-11-1-3-13(18)15(9-11)21-10-12-2-4-14(22-12)16(20)19-5-7-23-8-6-19/h1-4,9H,5-8,10H2 |
InChIキー |
RIZHOCSVILARCM-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
C1CSCCN1C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)




![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)

![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)